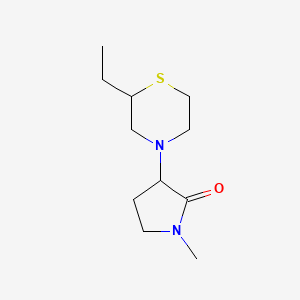![molecular formula C15H22N2O B7586390 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide, also known as DMXAA, is a synthetic molecule that has been studied for its potential anti-cancer properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide is not fully understood, but it is thought to involve the induction of cytokines and chemokines, which are involved in the immune response. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to induce tumor necrosis and inhibit angiogenesis. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been shown to increase the production of cytokines and chemokines, which are involved in the immune response. In clinical trials, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been shown to have a low toxicity profile, with mild to moderate side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been shown to have a low toxicity profile, which makes it a safer alternative to other cancer treatments. However, 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
For research on 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide include the development of new synthesis methods, optimization of dosing and administration, and study in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with methylamine to form 2,3-dimethylphenylmethylamine. This intermediate is then reacted with acetyl chloride to form 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in cancer development and growth. 2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-5-7-13(12(11)2)14-8-3-4-9-17(14)10-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUGSABOFMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)